molecular formula C10H12ClNO B086731 2-Chloro-N-phenethylacetamide CAS No. 13156-95-1

2-Chloro-N-phenethylacetamide

Cat. No. B086731
CAS RN: 13156-95-1
M. Wt: 197.66 g/mol
InChI Key: LNWWGHNQLOXRTF-UHFFFAOYSA-N
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Patent
US08569294B2

Procedure details

Chloroacetylchloride (13.55 g, 120 mmol) was dropped into a solution of 2-phenylethylamine (12.12 g, 100 mmol), sodium bicarbonate (10.6 g, 126 mmol) in dichloromethane (100 ml) under ice cooling and the mixture was stirred for 2 hours. After addition of ice-water, the organic layer was separated and washed with 1N hydrochloric acid and brine. The solvents were removed under reduced pressure and the residue was recrystallized from mixture of water (20 ml) and methanol (30 ml) to afford 2-chloro-N-phenethyl-acetamide (18.33 g, 93%).
Quantity
13.55 g
Type
reactant
Reaction Step One
Quantity
12.12 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[C:6]1([CH2:12][CH2:13][NH2:14])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.C(=O)(O)[O-].[Na+]>ClCCl>[Cl:1][CH2:2][C:3]([NH:14][CH2:13][CH2:12][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
13.55 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
12.12 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
10.6 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with 1N hydrochloric acid and brine
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from mixture of water (20 ml) and methanol (30 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCC(=O)NCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 18.33 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.